molecular formula C11H9N3O B1291036 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole CAS No. 941716-86-5

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

Cat. No. B1291036
CAS RN: 941716-86-5
M. Wt: 199.21 g/mol
InChI Key: ZFRFBJVFEQIMLM-UHFFFAOYSA-N
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Description

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. The specific compound would likely exhibit unique reactivity due to the presence of both an isocyanate group and a methyl group on the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I leads to the formation of methylated pyrazoles, where the methylation occurs at the endocyclic nitrogen atoms . Similarly, the synthesis of fused polycyclic pyrazole derivatives can be performed using a three-component regioselective reaction under ultrasound irradiation, which offers a rapid method with excellent yields . Although these methods do not directly describe the synthesis of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques and X-ray diffraction studies. For example, the structural characterization of a pyrazoline compound revealed its crystallization in the monoclinic system with specific unit cell parameters, and the crystal packing was dominated by weak C-H···π interactions . These techniques could similarly be applied to determine the molecular structure of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole, providing valuable information about its geometry and intermolecular interactions.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions depending on their substituents. The presence of an isocyanate group in 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole suggests that it could participate in reactions typical of isocyanates, such as with nucleophiles to form ureas or with water to yield amines and carbon dioxide. The methyl group on the pyrazole ring could also influence its reactivity, potentially undergoing oxidation or serving as a site for further substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal packing and intermolecular interactions can affect the compound's melting point, solubility, and stability . The electronic properties of the pyrazole ring, as well as the nature of the substituents, can determine the compound's acidity, basicity, and reactivity in various chemical environments. These properties are essential for understanding the behavior of 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole in different contexts, such as in biological systems or as a ligand in metal complexes.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Pyrazole derivatives, including those with isocyanatophenyl groups, are key intermediates in the synthesis of complex molecules. Studies demonstrate the versatility of pyrazole compounds in forming a variety of structures through reactions such as annular tautomerism, N-N coupling, and ring cleavage. For instance, research on NH-pyrazoles reveals insights into their tautomerism, influenced by hydrogen bonding and crystal structure, pointing to their utility in designing materials with specific physical properties (Cornago et al., 2009). Additionally, electrochemical studies have shown that pyrazoles can undergo N-N coupling and ring cleavage reactions, leading to new heterocyclic compounds, which could be explored for various applications (Zandi et al., 2021).

Biological Activity

Pyrazole derivatives exhibit a wide range of biological activities, making them candidates for drug development and pharmacological studies. Research has shown that some pyrazole compounds possess potent antimicrobial and anticancer properties. For example, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, with some compounds showing higher activity than established drugs (Hafez et al., 2016). This highlights the potential of pyrazole derivatives in developing new therapeutic agents.

Material Science and Dyeing Properties

In the realm of material science, pyrazole derivatives are explored for their photophysical properties and applications in dyeing. Research into new pyrazoline derivatives with triphenyl and ester groups has investigated solvent effects on their absorption and fluorescence properties, indicating their potential use in optical materials and dyes (Şenol et al., 2020). Furthermore, the synthesis and dyeing properties of azo and bisazo dyes derived from 5-pyrazolones have been studied, demonstrating their application in the textile industry (Bagdatli & Ocal, 2012).

Safety and Hazards

This chemical is considered hazardous. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(3-isocyanatophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-11(5-6-13-14)9-3-2-4-10(7-9)12-8-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRFBJVFEQIMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640329
Record name 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole

CAS RN

941716-86-5
Record name 5-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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